molecular formula C10H16O3 B1296283 Ethyl 2-oxocycloheptanecarboxylate CAS No. 774-05-0

Ethyl 2-oxocycloheptanecarboxylate

Cat. No. B1296283
CAS RN: 774-05-0
M. Wt: 184.23 g/mol
InChI Key: MKRBAWHVHOVBOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 2-oxocycloheptanecarboxylate consists of a seven-membered ring with a ketone (C=O) and an ester (COO) functional group . The molecular weight of the compound is 184.23 g/mol .


Physical And Chemical Properties Analysis

Ethyl 2-oxocycloheptanecarboxylate is a colorless, flammable liquid. It has a molecular weight of 184.23 g/mol . The compound has a density of 1.1±0.1 g/cm³ . It has a boiling point of 268.7±33.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.7±3.0 kJ/mol . The flash point is 113.5±25.4 °C . The index of refraction is 1.461 .

Scientific Research Applications

Catalytic Reactions and Organic Transformations

  • Copper(I)-Catalyzed Coupling Reactions : Ethyl 2-oxocyclohexanecarboxylate serves as an efficient ligand in copper-catalyzed coupling reactions. These reactions facilitate the synthesis of N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions, yielding good to excellent products (Xin Lv & W. Bao, 2007).
  • Metal-Free Dehydrogenation : The compound is used in a metal-free context to convert to ethyl salicylate using an oxoammonium salt. This reaction represents an efficient method for oxidative functionalization processes (Fabrizio Politano et al., 2021).
  • Nickel(I) Salen-Catalyzed Reduction : Ethyl 2-oxocyclohexanecarboxylate undergoes nickel(I) salen-catalyzed reduction, leading to ring-expanded products. This process highlights its utility in electrocatalytic reductions for synthesizing cyclic compounds (M. Mubarak et al., 2007).
  • Calcium Hydroxyapatite Catalysis : Demonstrates the catalytic efficiency of calcium hydroxyapatites in the Michael reaction, showcasing its reactivity in carbon-carbon bond formation (M. Gruselle et al., 2011).

Safety And Hazards

Ethyl 2-oxocycloheptanecarboxylate is a flammable liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

ethyl 2-oxocycloheptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)8-6-4-3-5-7-9(8)11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRBAWHVHOVBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299499
Record name ethyl 2-oxocycloheptanecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20299499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxocycloheptanecarboxylate

CAS RN

774-05-0
Record name 774-05-0
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Record name ethyl 2-oxocycloheptanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-oxocycloheptane-1-carboxylate
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